molecular formula C8H10INO B11790639 1-(6-Iodo-4-methylpyridin-3-yl)ethanol

1-(6-Iodo-4-methylpyridin-3-yl)ethanol

Cat. No.: B11790639
M. Wt: 263.08 g/mol
InChI Key: REHSLLXDFQCJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Iodo-4-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H10INO It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position of the pyridine ring, along with an ethanol group attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol typically involves the iodination of 4-methylpyridine followed by the introduction of the ethanol group. One common method includes the reaction of 4-methylpyridine with iodine in the presence of an oxidizing agent to form 6-iodo-4-methylpyridine. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Iodo-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products:

    Oxidation: 1-(6-Iodo-4-methylpyridin-3-yl)acetaldehyde or 1-(6-Iodo-4-methylpyridin-3-yl)acetic acid.

    Reduction: 1-(4-Methylpyridin-3-yl)ethanol.

    Substitution: 1-(6-Azido-4-methylpyridin-3-yl)ethanol or 1-(6-Thio-4-methylpyridin-3-yl)ethanol.

Scientific Research Applications

1-(6-Iodo-4-methylpyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ethanol group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(6-Bromo-4-methylpyridin-3-yl)ethanol
  • 1-(6-Chloro-4-methylpyridin-3-yl)ethanol
  • 1-(6-Fluoro-4-methylpyridin-3-yl)ethanol

Comparison: 1-(6-Iodo-4-methylpyridin-3-yl)ethanol is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in stronger halogen bonding interactions and potentially different biological activities. The methyl group at the 4th position also contributes to the compound’s distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

1-(6-iodo-4-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10INO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3

InChI Key

REHSLLXDFQCJKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.